C-82

Description

Propriétés

IUPAC Name |

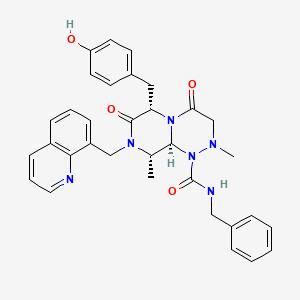

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O4/c1-22-31-38(29(41)21-36(2)39(31)33(43)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(40)16-14-23)32(42)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31,40H,18-21H2,1-2H3,(H,35,43)/t22-,28-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGHKOORFHZFGO-AZXNYEMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422253-37-9 | |

| Record name | C-82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33SM48G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Electronic Structure of C82 Fullerene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic structure of the C82 fullerene, a molecule of significant interest in materials science and medicinal chemistry. Understanding the arrangement and energy levels of its electrons is crucial for predicting its reactivity, designing novel derivatives, and exploring its potential in applications such as drug delivery and diagnostics. This document synthesizes key experimental and theoretical findings, offering a comprehensive overview for professionals in the field.

Core Electronic Properties

The electronic properties of C82 fullerene are intrinsically linked to its specific isomer. Among the nine isomers that satisfy the Isolated Pentagon Rule (IPR), the C2(3) isomer is the most stable and the only one that has been experimentally isolated in its empty form.[1] Consequently, the data presented here primarily pertains to this C2(3)-C82 isomer.

Quantitative Data Summary

The following tables summarize the key electronic properties of C2(3)-C82 fullerene, compiled from both experimental measurements and theoretical calculations. These values are essential for understanding the molecule's behavior in chemical reactions and electronic devices.

| Property | Experimental Value (eV) | Theoretical Value (eV) | Method/Remarks |

| Ionization Potential | ~7.0[1] | 5.3[2] | Experimental value is an approximation for higher fullerenes. Theoretical value from DFT calculations. |

| Electron Affinity | Not directly measured | 1.88[3] | Theoretical value from DFT calculations. Can be estimated from reduction potentials. |

| HOMO-LUMO Gap | 1.41[1] | 1.28 - 2.30[3][4] | Experimental value derived from electrochemical measurements. Theoretical values vary with the computational method and functionalization. |

Table 1: Key Electronic Properties of C2(3)-C82 Fullerene.

Electrochemical studies provide valuable insights into the frontier orbital energies. The redox potentials, measured by cyclic voltammetry, are directly related to the ionization potential and electron affinity.

| Redox Process | Potential (V vs. Fc/Fc+) | Corresponding Energy Level |

| First Oxidation (C82 → C82+) | +0.72[1] | HOMO |

| First Reduction (C82 → C82-) | -0.69[1] | LUMO |

| Second Reduction (C82- → C82-2) | -1.04[1] | LUMO+1 |

| Third Reduction (C82-2 → C82-3) | -1.58[1] | LUMO+2 |

Table 2: Redox Potentials of C2(3)-C82 Fullerene in o-dichlorobenzene.[1]

Experimental Determination of Electronic Structure

A variety of sophisticated experimental techniques are employed to probe the electronic structure of C82 fullerene. These methods provide direct measurements of electron binding energies and energy gaps.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for determining the energy levels of valence electrons. It involves irradiating a sample with ultraviolet photons and measuring the kinetic energy of the emitted photoelectrons.

Experimental Protocol:

-

Sample Preparation: A thin film of C82 is deposited on a conductive substrate (e.g., gold or indium tin oxide) under ultra-high vacuum (UHV) conditions to prevent contamination.[5] This is typically achieved by thermal evaporation from a Knudsen cell.[6]

-

Photon Source: A gas discharge lamp, usually containing helium, provides the UV radiation. The He I (21.2 eV) and He II (40.8 eV) emission lines are commonly used.[3]

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using a hemispherical electron energy analyzer.

-

Data Analysis: The binding energy of the valence electrons is calculated by subtracting the measured kinetic energy from the photon energy. The spectrum reveals the density of states in the valence band, with the peak at the lowest binding energy corresponding to the Highest Occupied Molecular Orbital (HOMO).

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of atoms by measuring the binding energies of core-level electrons.

Experimental Protocol:

-

Sample Preparation: Similar to UPS, a thin film of C82 is prepared on a conductive substrate in a UHV chamber.[6][7]

-

X-ray Source: Monochromatic X-rays, typically from an Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source, are used to irradiate the sample.[7]

-

Electron Energy Analysis: The kinetic energy of the emitted core-level photoelectrons is measured with a high-resolution electron energy analyzer.

-

Data Analysis: The binding energy of the core electrons is calculated. Chemical shifts in the binding energies provide information about the local chemical environment of the carbon atoms. In the case of functionalized or endohedral fullerenes, XPS can identify the presence and bonding state of other elements.[8]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule in solution. These potentials can be correlated with the LUMO and HOMO energy levels, respectively.

Experimental Protocol:

-

Sample Preparation: A solution of C82 is prepared in a suitable solvent, typically o-dichlorobenzene, containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6).[1][9]

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

-

Measurement: A potential is swept linearly between two set points and then back again, and the resulting current is measured. The experiment is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with oxygen.

-

Data Analysis: The resulting voltammogram shows peaks corresponding to the reduction and oxidation events. The peak potentials are used to determine the formal redox potentials.[10]

Theoretical Modeling of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental findings and providing a deeper understanding of the electronic structure of C82.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as molecular orbital energies, electron density, and ionization potentials.

Computational Methodology:

-

Geometry Optimization: The first step is to find the lowest energy structure of the C82 isomer of interest. This is achieved by performing a geometry optimization using a chosen functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*).

-

Electronic Structure Calculation: Once the geometry is optimized, a single-point energy calculation is performed to obtain the electronic properties. This provides the energies of the molecular orbitals, including the HOMO and LUMO.

-

Property Calculation: From the electronic structure, various properties can be calculated, including the ionization potential (approximated by the negative of the HOMO energy), electron affinity (approximated by the negative of the LUMO energy), and the HOMO-LUMO gap.

-

Spectral Simulation: DFT calculations can also be used to simulate various spectra, such as UPS and XPS, which can then be compared with experimental results for validation.[2]

Conclusion

The electronic structure of C82 fullerene is a complex and fascinating area of study with significant implications for the development of new technologies. The combination of advanced experimental techniques and robust theoretical models has provided a detailed picture of its electronic properties. The C2(3) isomer, being the most stable, exhibits a specific set of electronic characteristics that make it a promising candidate for various applications. For professionals in drug development and materials science, a thorough understanding of these properties is paramount for harnessing the full potential of this unique molecule. Further research, particularly in obtaining more precise experimental values for properties like electron affinity, will continue to refine our understanding and open up new avenues for innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Vibrational Spectroscopy of C82 Fullerenol Valent Isomers: An Experimental and Theoretical Joint Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

The Intricate Molecular Geometry of C-82 Fullerene: A Technical Guide for Researchers

An In-depth Exploration of Isomeric Structures, Spectroscopic Characterization, and Computational Analysis for Applications in Drug Development and Materials Science.

The C-82 fullerene, a prominent member of the higher fullerene family, has garnered significant scientific interest due to its unique electronic properties and potential applications in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the molecular geometry of this compound, focusing on its isomeric diversity, structural parameters, and the experimental and computational methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fascinating carbon allotrope.

The Isomeric Landscape of this compound Fullerene

Unlike the highly symmetric C-60 "buckyball," this compound exists as multiple structural isomers that satisfy the Isolated Pentagon Rule (IPR), which posits that fullerene stability is enhanced when all pentagonal rings are surrounded by hexagonal rings. For this compound, there are nine such IPR isomers, each possessing a distinct point group symmetry. These isomers are often denoted by a numbering system established by Fowler and Manolopoulos. The identification and isolation of these isomers are crucial as their geometric and electronic properties can vary significantly.

The nine IPR isomers of this compound and their respective point group symmetries are:

-

This compound-C2(1)

-

This compound-Cs(2)

-

This compound-C2(3)

-

This compound-Cs(4)

-

This compound-C2(5)

-

This compound-Cs(6)

-

This compound-C3v(7)

-

This compound-C3v(8)

-

This compound-C2v(9)

Among these, the C2(3) isomer is the most experimentally abundant and extensively studied empty cage fullerene.[1] However, in the context of endohedral metallofullerenes, where a metal atom is encapsulated within the carbon cage, other isomers such as Cs(6) and C2v(9) are also frequently observed.[2][3]

Quantitative Structural and Electronic Parameters

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the geometric and electronic properties of the this compound isomers. These calculations provide valuable insights into their relative stabilities and reactivity. The following tables summarize key quantitative data for the nine IPR isomers of this compound.

Table 1: Calculated Relative Energies and HOMO-LUMO Gaps of this compound IPR Isomers [4]

| Isomer Number | Point Group Symmetry | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) |

| 1 | C2 | 10.5 | 0.76 |

| 2 | Cs | 8.7 | 0.94 |

| 3 | C2 | 0.0 | 1.18 |

| 4 | Cs | 6.5 | 0.98 |

| 5 | C2 | 4.6 | 1.11 |

| 6 | Cs | 5.3 | 0.91 |

| 7 | C3v | 13.8 | 0.48 |

| 8 | C3v | 9.2 | 0.74 |

| 9 | C2v | 7.8 | 0.70 |

Relative energies are calculated with respect to the most stable isomer, C2(3).

Table 2: Bond Length Statistics for this compound IPR Isomers (in Ångströms) [4]

| Isomer Number | Point Group Symmetry | Shortest Bond Length (Å) | Longest Bond Length (Å) | Average Bond Length (Å) | Standard Deviation (Å) |

| 1 | C2 | 1.371 | 1.474 | 1.433 | 0.025 |

| 2 | Cs | 1.369 | 1.476 | 1.433 | 0.025 |

| 3 | C2 | 1.367 | 1.475 | 1.433 | 0.025 |

| 4 | Cs | 1.368 | 1.474 | 1.433 | 0.025 |

| 5 | C2 | 1.368 | 1.475 | 1.433 | 0.025 |

| 6 | Cs | 1.362 | 1.474 | 1.433 | 0.025 |

| 7 | C3v | 1.370 | 1.469 | 1.433 | 0.025 |

| 8 | C3v | 1.389 | 1.458 | 1.433 | 0.019 |

| 9 | C2v | 1.383 | 1.465 | 1.433 | 0.022 |

Experimental Methodologies for Characterization

The isolation and structural determination of this compound isomers are non-trivial tasks that rely on a combination of sophisticated experimental techniques.

Synthesis and Isolation

The production of this compound fullerenes is typically achieved through the electric arc discharge method. In this process, graphite rods are vaporized in a helium atmosphere, leading to the formation of a carbon soot that contains a mixture of fullerenes. For the synthesis of endohedral fullerenes, the graphite rods are doped with the desired metal or metal oxide.

The subsequent isolation of this compound from the complex mixture of fullerenes in the soot extract is a multi-step process, predominantly carried out using High-Performance Liquid Chromatography (HPLC).

Detailed HPLC Protocol for this compound Isomer Separation:

-

Soot Extraction: The raw soot is first extracted using a suitable solvent, such as toluene or 1,2,4-trichlorobenzene, to dissolve the fullerenes.

-

Multi-Stage HPLC: A multi-stage HPLC approach is employed to separate the different fullerene species and then the this compound isomers.

-

Stage 1 (Initial Separation): A column with a stationary phase designed for fullerene separation, such as a 5PBB (5-pyrenylbutyl) column, is often used with a mobile phase of toluene to isolate the this compound fraction from other fullerenes (e.g., C-60, C-70, and higher fullerenes).

-

Stage 2 & 3 (Isomer Separation): Further separation of the this compound isomers is achieved using more specialized columns, like the Buckyprep or Buckyprep-M columns, which have a high affinity for the pi-electron systems of fullerenes. The mobile phase is typically toluene, and the separation is based on the subtle differences in the interaction of each isomer with the stationary phase.

-

-

Detection: A UV-Vis detector is commonly used to monitor the elution of the different fullerene fractions, with detection wavelengths typically set in the range of 300-340 nm.

Structural Elucidation

Once isolated, the precise molecular geometry of the this compound isomers is determined using a combination of spectroscopic and crystallographic techniques.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

13C NMR is a powerful tool for determining the symmetry of a fullerene isomer. The number of distinct signals in the 13C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which is dictated by its point group symmetry.

-

Sample Preparation: A sufficient quantity of the purified this compound isomer is dissolved in a suitable deuterated solvent, such as CS2/CDCl3 or C6D6. A relaxation agent, like Cr(acac)3, is often added to shorten the long relaxation times of the sp2-hybridized carbon atoms in the fullerene cage.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 100 or 125 MHz for 13C). A large number of scans are typically required to obtain a good signal-to-noise ratio.

-

Spectral Analysis: The number of observed peaks and their relative intensities are compared with the predicted number of signals for the possible IPR isomers to identify the correct structure. For example, the C2(3) isomer of this compound is expected to show 41 distinct 13C NMR signals of equal intensity.[5]

Single-Crystal X-ray Diffraction:

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.

-

Crystallization: Growing single crystals of sufficient quality for X-ray diffraction is a significant challenge for fullerenes due to their high symmetry and tendency for disorder in the solid state. A common strategy is to co-crystallize the fullerene with a bulky, planar molecule, such as a metalloporphyrin, like nickel(II) octaethylporphyrin (Ni(OEP)).[6] This helps to overcome the rotational disorder of the fullerene molecules in the crystal lattice. The co-crystallization is typically achieved by slow diffusion or layering of solutions of the fullerene and the co-crystallizing agent in a suitable solvent like toluene or benzene.

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal are determined from the diffraction pattern. The structural model is then refined to obtain precise bond lengths and angles. For endohedral fullerenes, the position of the encapsulated metal atom(s) can also be determined, although it may exhibit disorder within the cage.

Visualizing Workflows and Relationships

Experimental Workflow for this compound Isomer Characterization

The following diagram illustrates the typical workflow from the synthesis of this compound containing soot to the structural characterization of its isomers.

Relative Energy Landscape of this compound IPR Isomers

This diagram illustrates the relative energies of the nine IPR isomers of this compound, highlighting the greater stability of the C2(3) isomer.

Conclusion

The molecular geometry of this compound fullerene is characterized by a rich isomeric landscape, with nine stable isomers predicted by the Isolated Pentagon Rule. The experimental isolation and structural determination of these isomers are challenging endeavors that necessitate a combination of multi-stage HPLC for purification, and 13C NMR spectroscopy and single-crystal X-ray diffraction for definitive structural elucidation. Computational methods, particularly DFT, play a crucial role in predicting the properties of these isomers and aiding in their identification. A thorough understanding of the distinct geometries and electronic structures of the this compound isomers is paramount for harnessing their potential in the development of novel therapeutic agents and advanced materials. This guide provides a foundational understanding of these aspects to aid researchers in this exciting and evolving field.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Crystallographic characterization of the structure of the endohedral fullerene [Er2@C82 isomer I] with C(s) cage symmetry and multiple sites for erbium along a band of ten contiguous hexagons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

The Discovery and Characterization of C-82 Fullerene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Since the landmark discovery of fullerenes, a novel class of carbon allotropes, higher fullerenes beyond C60 and C70 have attracted significant scientific interest due to their unique structural and electronic properties. Among these, C-82 has emerged as a particularly important cage, primarily due to its ability to form stable endohedral metallofullerenes, which exhibit promising applications in materials science and medicine. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and characterization of this compound fullerene and its derivatives. It details the experimental protocols for its production and purification and presents key quantitative data for the identification and characterization of its various isomers. Furthermore, this guide explores the biomedical potential of this compound derivatives, focusing on the anti-tumor mechanisms of gadolinium-containing metallofullerenols.

Introduction

The journey into the world of molecular carbon cages began in 1985 with the discovery of Buckminsterfullerene (C60)[1]. This finding opened up a new field of chemistry and materials science, leading to the identification of a whole family of fullerenes (Cn)[2]. Higher fullerenes (n > 70) are typically produced in lower yields but offer a greater diversity of isomeric structures. This compound is notable as it was one of the first higher fullerenes to be isolated and extensively studied, largely because of its prevalence in forming stable endohedral complexes with various metals[3][4]. The this compound cage can encapsulate one, two, or three metal atoms, leading to a class of materials known as endohedral metallofullerenes (EMFs), denoted M@C82, M2@C82, or even clusterfullerenes like Sc3N@C82[3][4][5]. These EMFs exhibit fascinating electronic properties arising from the charge transfer between the encapsulated metal atom(s) and the carbon cage, which in turn dictates the stability of the this compound isomer formed[6][7].

Synthesis and Isolation of this compound Fullerene

The production and isolation of this compound and its endohedral derivatives is a multi-step process that requires careful control of experimental parameters. The general workflow is depicted below.

Experimental Protocols

2.1.1. Arc-Discharge Synthesis

The primary method for producing this compound and other fullerenes is the electric arc discharge method, often referred to as the Krätschmer-Huffman method.

-

Apparatus : The setup consists of a water-cooled, stainless-steel vacuum chamber containing two graphite electrodes. One electrode is typically fixed, while the other is movable to maintain a constant gap.

-

Electrodes : High-purity graphite rods (e.g., 6 mm diameter) are used. For the synthesis of endohedral fullerenes, the anode is a hollow graphite rod packed with a mixture of graphite powder and a metal oxide (e.g., Gd2O3, La2O3, Sm2O3) or metal carbide[6].

-

Procedure :

-

The chamber is evacuated to a pressure of ≤10⁻³ Torr.

-

An inert buffer gas, typically helium, is introduced and maintained at a pressure of 50-300 Torr.

-

A high current (e.g., 100-250 A) at a low voltage (e.g., 20-30 V) is applied across the electrodes, initiating an electric arc[4].

-

The intense heat from the arc vaporizes the carbon from the anode.

-

The carbon vapor condenses in the helium atmosphere, forming a black soot on the chamber walls, which contains a mixture of fullerenes.

-

2.1.2. Soxhlet Extraction

The raw soot contains only a small percentage of fullerenes. These soluble molecules must be separated from the bulk amorphous carbon.

-

Apparatus : A standard Soxhlet extractor.

-

Solvent : Toluene or carbon disulfide (CS2) are commonly used due to their ability to dissolve fullerenes. o-dichlorobenzene (ODCB) can be used for more efficient extraction of higher fullerenes[6].

-

Procedure :

-

The collected soot is placed in a thimble inside the Soxhlet apparatus.

-

The solvent is heated, and its vapor bypasses the thimble to a condenser.

-

The condensed solvent drips back into the thimble, dissolving the fullerenes.

-

Once the solvent level reaches the siphon arm, the solution containing the dissolved fullerenes is siphoned back into the flask.

-

This process is repeated for several hours to days, resulting in a concentrated solution of crude fullerene extract.

-

The solvent is then evaporated to yield a solid mixture of various fullerenes.

-

2.1.3. High-Performance Liquid Chromatography (HPLC) Isolation

Isolating specific fullerene cages (like this compound) and their different isomers from the crude extract requires chromatographic separation, with HPLC being the method of choice.

-

System : A multi-stage HPLC process is typically employed.

-

Columns : A variety of columns are used, often in sequence, to achieve high purity. These include:

-

Buckyprep columns : Specifically designed for fullerene separation.

-

5PBB columns : (Penta-phenyl-bromo-benzyl) are effective for separating metallofullerenes.

-

Pyrenyl-based columns : Such as Cosmosil Buckyprep-M or 5-PYE, which utilize π-π interactions for separation[6].

-

-

Eluent : Toluene is the most common mobile phase, although other solvents like chlorobenzene or CS2 are also used[6].

-

Procedure :

-

The crude fullerene extract is dissolved in the eluent and injected into the HPLC system.

-

A gradient or isocratic elution is performed, with fractions collected based on the retention time.

-

Initial stages separate the fullerenes by size (e.g., C60, C70, C76, C78, C82, C84).

-

Subsequent stages, often using different columns, are used to separate the isomers of a specific fullerene, such as this compound.

-

The purity of the isolated fractions is confirmed by analytical HPLC and mass spectrometry.

-

Isomerism and Characterization of this compound

The this compound fullerene cage adheres to the Isolated Pentagon Rule (IPR), which states that stable fullerenes have no adjacent pentagonal rings. There are nine distinct IPR isomers of this compound, each with a different symmetry point group: three C2, three Cs, two C3v, and one C2v[3]. The identification of these isomers relies on a combination of spectroscopic and analytical techniques.

Data Presentation

The following tables summarize key quantitative data used for the characterization of this compound isomers and their endohedral derivatives.

Table 1: Calculated 13C NMR Chemical Shift Ranges for Selected this compound Isomers

Calculated at the B3LYP/6-31G level, referenced to C60 at 143.15 ppm. Data sourced from Sun & Kertesz (2001)[3]. The experimental range for the C2(3) isomer is 131.74 - 150.35 ppm.*

| Isomer | Symmetry | Number of Lines | Calculated Chemical Shift Range (ppm) |

| 1 | C2 | 41 | 123.84 - 156.10 |

| 2 | Cs | 44 | 132.85 - 152.01 |

| 3 | C2 | 41 | 133.25 - 149.68 |

| 4 | Cs | 44 | 132.06 - 152.33 |

| 5 | C2 | 41 | 126.76 - 150.39 |

| 6 | Cs | 44 | 133.40 - 149.61 |

Table 2: UV-vis-NIR Absorption Maxima for Selected M@this compound Species (in CS2 or Toluene)

Wavelengths are in nanometers (nm). The absorption profile is highly sensitive to the isomer and the encapsulated metal.

| Species | Isomer Cage | λmax (nm) | Reference |

| This compound (empty) | C2(3) | 583, 743, 880, 1180 | |

| La@this compound | C2v(9) (Major) | ~630, ~980, ~1400 | |

| Nd@this compound(I) | C2v(9) | 389, 638, 1025, 1412 | |

| Nd@this compound(II) | Cs(6) | 383, 710, 1090, 1832 | |

| Sm@this compound(I) | Cs(6) | 465, 486, 786, 1224, 1478 | [6] |

| Sm@this compound(II) | C3v(7) | 496, 527, 661, 926, 1202 | [6] |

| Sm@this compound(III) | C2(5) | 610, 669, 780, 887, 1037, 1205 | [6] |

Table 3: Electrochemical Potentials of Selected this compound Species

Potentials are in Volts (V) vs. Ferrocene/Ferrocenium (Fc/Fc+). Data is typically acquired via cyclic or square-wave voltammetry in o-dichlorobenzene.

| Species | Isomer Cage | E(ox1) | E(red1) | E(red2) | E(red3) | Reference |

| This compound (empty) | C2(3) | +0.72 | -0.69 | -1.04 | -1.58 | [6] |

| Y@this compound | N/A | +0.22 | -0.92 | -1.41 | -1.80 | [6] |

| La@this compound | C2v(9) | +0.13 | -1.04 | -1.46 | -1.82 | [6] |

Biomedical Applications: The Case of Gd@this compound(OH)22

The ability to encapsulate metal ions makes this compound fullerenes attractive for biomedical applications. By functionalizing the exterior of the cage, for example, by adding multiple hydroxyl (-OH) groups, the resulting metallofullerenol becomes water-soluble and biocompatible. Gd@this compound(OH)22 is one such derivative that has shown significant potential as both an MRI contrast agent and a novel anti-cancer therapeutic with low toxicity.

Anti-Tumor Mechanism of Action

Unlike conventional chemotherapeutics that are cytotoxic, Gd@this compound(OH)22 exhibits a multi-faceted mechanism of action that includes the inhibition of tumor growth and metastasis. One of its unique proposed mechanisms is the "encaging" of tumors. This involves strengthening the fibrous collagen layer around the tumor, effectively imprisoning it and preventing its spread.

A key signaling pathway involved in this process is the activation of the TNFR2/p38 MAPK pathway. Gd@this compound(OH)22 has been shown to act as a bridge, promoting the binding of Tumor Necrosis Factor-alpha (TNFα) to its receptor, TNFR2. This enhanced binding activates downstream signaling through p38 MAPK, leading to increased collagen expression by fibroblasts associated with the tumor.

In addition to this pathway, Gd@this compound(OH)22 also contributes to cancer therapy by:

-

Inhibiting Angiogenesis : It can reduce the density of tumor microvessels, cutting off the tumor's blood supply[3].

-

Regulating the Cell Cycle : The nanoparticle can inhibit tumor cell proliferation by modulating the cell cycle[3].

-

Antioxidant Effects : It helps to balance the oxidative and antioxidative systems within the tumor microenvironment[3].

-

Inhibiting Matrix Metalloproteinases (MMPs) : By interacting with enzymes like MMP-9, it can prevent the degradation of the extracellular matrix, further contributing to the tumor encaging effect.

Conclusion

The discovery of this compound fullerene has paved the way for a rich field of research into higher fullerenes and their endohedral derivatives. The ability to produce, isolate, and characterize specific isomers of this compound is crucial for understanding their fundamental properties and for developing applications. The detailed experimental protocols and quantitative characterization data provided in this guide serve as a valuable resource for researchers in the field. Furthermore, the elucidation of the unique anti-tumor mechanisms of this compound derivatives, such as Gd@this compound(OH)22, highlights the immense potential of these carbon nanostructures in the development of next-generation therapeutics, moving beyond simple cytotoxicity to more complex and targeted biological interventions. Continued research into the synthesis, functionalization, and biological interactions of this compound fullerenes will undoubtedly unlock new possibilities in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR spectroscopy of C76, C78, C84 and mixtures of C86–C102; anomalous chromatographic behaviour of C82, and evidence for C70H12 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure and Vibrational Spectroscopy of C82 Fullerenol Valent Isomers: An Experimental and Theoretical Joint Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Isomers of C82 Fullerene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C82 fullerene, a molecule composed of 82 carbon atoms, stands out within the fullerene family due to its unique electronic properties and its role as a versatile platform for the development of novel materials, particularly in the field of endohedral metallofullerenes. Unlike the highly symmetric C60, C82 exists in multiple isomeric forms, each possessing distinct structural and electronic characteristics that influence its stability and potential applications. This guide provides a comprehensive overview of the isomers of C82, detailing their synthesis, separation, and characterization, with a focus on the quantitative data and experimental methodologies relevant to researchers in chemistry, materials science, and drug development.

The Isolated Pentagon Rule and C82 Isomers

The stability of fullerene cages is largely governed by the Isolated Pentagon Rule (IPR), which states that stable fullerenes have their 12 pentagonal rings isolated from one another by hexagonal rings. For C82, there are nine distinct isomers that satisfy the IPR. These isomers are classified by their point group symmetry.[1][2]

The nine IPR isomers of C82 are:

-

C2 symmetry: Isomers #1, #3, and #5

-

Cs symmetry: Isomers #2, #4, and #6

-

C3v symmetry: Isomers #7 and #8

-

C2v symmetry: Isomer #9

Theoretical calculations have been instrumental in predicting the relative stabilities of these isomers.[3][4] Isomers with a closed electronic shell, such as 1(C2), 2(Cs), 3(C2), 4(Cs), 5(C2), and 6(Cs), are predicted to be stable as empty fullerenes.[3][4] In contrast, isomers 7(C3v), 8(C3v), and 9(C2v) possess radical substructures, rendering them unstable as empty cages but allowing for their existence as endohedral metallofullerenes or exohedral derivatives.[3][4] Experimentally, the C2(3) isomer is the only stable, empty C82 fullerene that has been isolated in a pure form.[5]

Quantitative Data on C82 Isomers

The electronic properties of the C82 isomers, particularly the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, are critical determinants of their reactivity and potential applications. The following table summarizes key theoretical data for the nine IPR isomers of C82.

| Isomer | Point Group | Relative Energy (eV) | HOMO-LUMO Gap (eV) |

| 1 | C2 | Data not available | 1.145 |

| 2 | Cs | Data not available | 1.305 |

| 3 | C2 | Data not available | 1.359 |

| 4 | Cs | Data not available | 1.479 |

| 5 | C2 | Data not available | 1.475 |

| 6 | Cs | Data not available | 1.390 |

| 7 | C3v | Data not available | 1.105 |

| 8 | C3v | Data not available | 1.207 |

| 9 | C2v | Data not available | 1.216 |

Note: While relative energies are a key factor in determining isomer abundance, specific values were not consistently available across the reviewed literature. The HOMO-LUMO gap energies are sourced from theoretical calculations and provide a valuable measure of electronic stability.[6]

Experimental Protocols

The synthesis, isolation, and characterization of C82 isomers, particularly in the form of endohedral metallofullerenes, involve a series of sophisticated experimental techniques.

Synthesis of Endohedral C82 Fullerenes

A common method for synthesizing endohedral metallofullerenes such as Gd@C82 is the DC arc discharge or high-frequency arc plasma discharge method.[7]

Protocol for High-Frequency Arc Plasma Discharge Synthesis of Gd@C82:

-

Electrode Preparation: A mixture of graphite powder and a metal oxide (e.g., Gd2O3) in a 1:1 weight ratio is packed into graphite electrodes with axial holes.[8]

-

Arc Discharge: The electrodes are subjected to a high-frequency arc plasma discharge in a chamber filled with an inert gas, typically helium, at a pressure optimized for the desired product (e.g., 120 kPa for Y@C82). This process vaporizes the carbon and metal source material, leading to the formation of a carbon soot containing various fullerenes and endohedral metallofullerenes.

-

Soot Collection: The resulting carbon soot is collected from the chamber walls for subsequent extraction.

Isolation and Purification of C82 Isomers

The separation of C82 isomers from the complex mixture of fullerenes in the carbon soot is a multi-step process.

Protocol for Isolation and HPLC Separation:

-

Soxhlet Extraction: The collected carbon soot is placed in a Soxhlet apparatus and extracted with a suitable solvent, such as carbon disulfide or toluene, to dissolve the fullerenes.[3][8]

-

Initial Separation: The resulting solution, containing a mixture of empty fullerenes and metallofullerenes, is dried and redissolved in a solvent like toluene.[8] An initial separation of higher fullerenes and metallofullerenes from more abundant species like C60 and C70 can be performed.

-

High-Performance Liquid Chromatography (HPLC): The crucial step for isolating specific isomers is multi-stage HPLC.

-

Column Selection: Different HPLC columns are used in succession to achieve high purity. For instance, a 5PYE column can be used for the initial separation of the fullerene mixture. Specialized columns, such as those with polymeric octadecylsilyl bonded phases, are effective in separating isomers based on their shape and structure.

-

Eluent: A common mobile phase for fullerene separation is toluene.

-

Detection: The eluting fractions are monitored using a UV-Vis detector, and mass spectrometry is used to identify the composition of the separated peaks.[5]

-

Spectroscopic Characterization of C82 Isomers

A suite of spectroscopic techniques is employed to characterize the structure and electronic properties of the isolated C82 isomers.

Key Characterization Techniques:

-

Mass Spectrometry: Confirms the mass-to-charge ratio of the isolated molecules, verifying the presence of C82 and its endohedral derivatives.[5]

-

UV-Vis-NIR Absorption Spectroscopy: Provides information about the electronic transitions of the fullerene cage. The absorption spectra are highly sensitive to the isomeric structure, allowing for the differentiation of isomers.[5] For example, the two isolated isomers of Nd@C82 exhibit distinct UV-Vis-NIR spectra, with Nd@C82(I) (assigned C2v symmetry) showing peaks at 389, 638, 1025, and 1412 nm, while Nd@C82(II) (assigned Cs symmetry) has peaks at 383, 710, 1090, and 1832 nm in a CS2 solution.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups in derivatized fullerenes, such as fullerenols. For instance, in hydroxylated Gd@C82, absorption bands corresponding to C-C, C=C, C=O, and C-O bonds can be identified.[3]

-

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS): These techniques probe the core and valence electronic states, respectively. Both XPS and UPS spectra have been shown to be isomer-dependent, providing valuable fingerprints for isomer identification.[2][6]

-

Raman Spectroscopy: Provides information on the vibrational modes of the fullerene cage, which are also sensitive to the isomeric structure and the nature of the endohedral species.[4]

Visualizing Experimental Workflows and Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the relationships between the C82 isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Structure and Vibrational Spectroscopy of C82 Fullerenol Valent Isomers: An Experimental and Theoretical Joint Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Vibrational Spectroscopy of C82 Fullerenol Valent Isomers: An Experimental and Theoretical Joint Study [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Mass Spectroscopy Detection, and Density Functional Theory Investigations of the Gd Endohedral Complexes of C82 Fullerenols [mdpi.com]

Spectroscopic Analysis of C-82 Fullerene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-82 fullerene, a member of the higher fullerene family, has garnered significant scientific interest due to its unique electronic properties and its role as a versatile cage for endohedral species. The existence of multiple stable isomers, each with distinct structural and electronic characteristics, necessitates a comprehensive analytical approach for their identification and characterization. This guide provides an in-depth overview of the key spectroscopic techniques employed in the analysis of this compound and its derivatives, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

The structural isomerism of this compound, which adheres to the Isolated Pentagon Rule (IPR), results in nine possible structures with varying symmetries, including C_2, C_s, C_3v, and C_2v.[1] The unambiguous identification of these isomers is paramount for understanding their fundamental properties and for their application in areas such as materials science and medicine, particularly in the development of novel therapeutic and diagnostic agents.

Core Spectroscopic Techniques

A multi-technique approach is essential for the comprehensive analysis of this compound fullerenes. The following sections detail the principles, experimental protocols, and representative data for the most critical spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the symmetry of this compound isomers. The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the fullerene cage, providing a unique fingerprint for each isomer.

| Isomer Symmetry | Number of Expected ¹³C NMR Signals | Typical Chemical Shift Range (ppm) |

| C₂ | 41 | 130 - 150 |

| C_s_ | 46 | 130 - 150 |

| C_3v_ | 12 | 130 - 150 |

| C_2v_ | 23 | 130 - 150 |

Note: The chemical shift ranges are typical for fullerene carbons and can be influenced by the solvent and the presence of endohedral species.

For endohedral metallofullerenes, such as Tm@this compound, the paramagnetic nature of the encapsulated metal can lead to significant shifts and broadening of the ¹³C NMR signals.[2]

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CS₂, CDCl₃, o-dichlorobenzene-d₄). The choice of solvent is critical to ensure sufficient solubility and to avoid signal overlap with the solvent peaks.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 100-150 MHz for ¹³C) to achieve optimal resolution and sensitivity.

-

Tune and match the probe for the ¹³C frequency.

-

Set the sample temperature as required. For many fullerenes, room temperature is sufficient.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment with proton decoupling.

-

Due to the low natural abundance of ¹³C and the long relaxation times of fullerene carbons, a large number of scans (typically several thousand) and a sufficient relaxation delay (e.g., 5-10 seconds) are required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of this compound and its derivatives, providing direct evidence of the elemental composition and the presence of encapsulated species in endohedral fullerenes.

| Species | Isotopic Mass (Da) | Common Ionization Techniques |

| This compound | 984.8 | MALDI, ESI, APCI |

| Gd@this compound | 1141.8 (for ¹⁵⁸Gd) | MALDI, ESI, LDI |

-

Sample Preparation:

-

MALDI (Matrix-Assisted Laser Desorption/Ionization): Co-crystallize the this compound sample with a suitable matrix (e.g., dithranol, α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

ESI (Electrospray Ionization): Prepare a dilute solution of the sample in a solvent compatible with electrospray, such as a mixture of toluene and acetonitrile.

-

-

Instrument Setup:

-

Select the appropriate ionization source.

-

Calibrate the mass analyzer using a known standard.

-

Optimize the ionization parameters (e.g., laser energy for MALDI, spray voltage for ESI) to achieve good signal intensity while minimizing fragmentation.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 500-2000).

-

Acquire data in either positive or negative ion mode, depending on the analyte and the ionization method.

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the this compound species.

-

Analyze the isotopic pattern to confirm the elemental composition.

-

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy provides insights into the electronic structure of this compound fullerenes. The absorption bands in the UV, visible, and near-infrared regions correspond to electronic transitions between molecular orbitals. The spectra are highly sensitive to the isomer's structure and the electronic state of the molecule.

| Species | Solvent | Absorption Maxima (nm) |

| C₂(3)-C₈₂ | o-dichlorobenzene | ~583, ~743, ~880, ~1180[3] |

| C₂(3)-C₈₂⁻ (monoanion) | o-dichlorobenzene | ~670, ~890, ~1135, ~1850[4] |

| M@this compound (M=La, Ce, Pr, etc.) | Toluene | ~630, ~986, ~1406[5] |

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., toluene, o-dichlorobenzene, CS₂). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup:

-

Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

-

Data Acquisition:

-

Place the sample cuvette in the spectrophotometer.

-

Scan the desired wavelength range (e.g., 200 - 2000 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max_).

-

Compare the obtained spectrum with literature data for isomer identification.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons. It is particularly valuable for the characterization of endohedral metallofullerenes containing paramagnetic metal ions (e.g., La³⁺, Y³⁺) where an electron is transferred from the metal to the fullerene cage, resulting in a radical anion.

| Species | g-value | Hyperfine Coupling Constant (A_iso_) |

| Y@this compound | ~2.0018 | 0.12 mT (for ⁸⁹Y)[6][7] |

| La@this compound | ~2.001 | ~0.08 mT (for ¹³⁹La) |

-

Sample Preparation:

-

Solution: Dissolve the sample in a high-purity, degassed solvent (e.g., toluene, CS₂) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M. The solution is then transferred to a quartz EPR tube and sealed.

-

Frozen Solution/Solid: The sample solution can be flash-frozen in liquid nitrogen to obtain a solid-state spectrum.

-

-

Instrument Setup:

-

Use an X-band (~9.5 GHz) or W-band (~94 GHz) EPR spectrometer.

-

Tune the microwave cavity to the resonant frequency.

-

Set the microwave power, modulation frequency, and modulation amplitude to optimize the signal.

-

-

Data Acquisition:

-

Sweep the magnetic field over the desired range.

-

Record the first derivative of the microwave absorption.

-

For frozen solutions, spectra are often recorded at low temperatures (e.g., 77 K or 4 K).

-

-

Data Analysis:

-

Determine the g-value by comparison with a standard of known g-value.

-

Analyze the hyperfine splitting pattern to identify the coupling of the unpaired electron with magnetic nuclei (e.g., the encapsulated metal).

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the precise determination of the this compound isomer's cage structure and the position of the encapsulated atoms in endohedral fullerenes.

| Species | Symmetry of this compound Cage | Crystal System | Space Group |

| Er₂@this compound (Isomer I) | C_s_ | Monoclinic | P2₁/n |

| Er₂@this compound (Isomer II) | C_3v_ | Trigonal | R-3 |

Note: Obtaining single crystals of sufficient size and quality for X-ray diffraction is often a significant challenge. Co-crystallization with molecules like Ni(II)(octaethylporphyrin) is a common strategy to improve crystal quality.

-

Crystal Growth: Grow single crystals of the this compound derivative, often through slow evaporation of a solvent or by layering a solution of the fullerene with a solution of a co-crystallizing agent.

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments and the relationships between different analytical techniques in the study of this compound fullerenes.

Conclusion

The spectroscopic analysis of this compound fullerene is a multifaceted process that relies on the synergistic application of several advanced analytical techniques. This guide has provided a comprehensive overview of the core methods, including NMR, mass spectrometry, UV-Vis-NIR, EPR, and X-ray diffraction. By presenting quantitative data in a structured format and detailing experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively characterize these fascinating molecules. The continued investigation of this compound and its endohedral derivatives holds immense promise for advancements in nanotechnology and medicine.

References

- 1. Spectral identification of fullerene C82 isomers | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EPR spectrum of the Y@C82 metallofullerene isolated in solid argon matrix: hyperfine structure from EPR spectroscopy and relativistic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Endohedral C₈₂ Metallofullerenes for Researchers and Drug Development Professionals

Endohedral metallofullerenes (EMFs), particularly those based on the C₈₂ carbon cage, represent a unique class of nanomaterials with significant potential in biomedical applications. These novel structures, consisting of one or more metal atoms encapsulated within a hollow fullerene cage, exhibit distinct physicochemical properties governed by the interaction between the entrapped metal and the carbon framework. This guide provides a comprehensive technical overview of endohedral C₈₂ metallofullerenes, focusing on their synthesis, purification, key properties, and burgeoning applications in drug development, particularly in cancer therapy and diagnostics.

Core Concepts and Physicochemical Properties

The defining characteristic of an endohedral metallofullerene is the intramolecular charge transfer from the encapsulated metal atom(s) to the fullerene cage.[1] In the case of M@C₈₂, this results in a formal electronic structure of M³⁺@C₈₂³⁻ for trivalent metals like Lanthanum (La) or Yttrium (Y).[1] This charge transfer fundamentally alters the electronic properties compared to empty fullerenes, making EMFs generally more reactive.[2]

When two metal atoms are encapsulated (M₂@C₈₂), the formation of a direct metal-metal bond can occur, a phenomenon dependent on the specific metal.[3][4] First-principles calculations have shown the existence of a two-center, two-electron covalent metal-metal bond in Sc₂@C₈₂, Y₂@C₈₂, and Lu₂@C₈₂, whereas the La-La interaction in La₂@C₈₂ is significantly weaker.[3][4] These structural nuances have a profound impact on the material's electronic and magnetic properties.

Pristine metallofullerenes are soluble only in nonpolar organic solvents like toluene and carbon disulfide (CS₂), which severely limits their utility in biological systems.[2] To overcome this, the fullerene cage must be functionalized with hydrophilic groups. The most common and effective modification for biomedical applications is polyhydroxylation, leading to water-soluble metallofullerenols such as Gd@C₈₂(OH)₂₂.[5][6]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for C₈₂-based metallofullerenes, derived from theoretical calculations and experimental measurements.

Table 1: Calculated Properties of M₂@C₈₂ Isomers

| Compound | Symmetry | M-M Bond Length (Å) (Theoretical) | M-M Bond Length (Å) (Experimental) | HOMO-LUMO Gap (eV) |

| Sc₂@C₃ᵥ(8)-C₈₂ | Cₛ | 3.29 | 3.36 | 0.46 |

| Y₂@Cₛ(6)-C₈₂ | C₁ | 3.58 | 3.64 | 0.17 |

| Y₂@C₃ᵥ(8)-C₈₂ | Cₛ | 3.51 | 3.50 | 0.36 |

| La₂@Cₛ(6)-C₈₂ | Cₛ | 3.73 | N/A | 0.22 |

| Lu₂@Cₛ(6)-C₈₂ | C₁ | 3.58 | 3.35–3.67 | 0.76 |

| Data sourced from first-principles calculations.[7] |

Table 2: Magnetic Resonance Imaging (MRI) Relaxivity of Gadofullerenols

| Compound | Magnetic Field (T) | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂ Relaxivity (mM⁻¹s⁻¹) | Reference |

| Gd@C₈₂(OH)₄₀ | 0.47 | 67 | 79 | [8] |

| Gd@C₈₂(OH)₄₀ | 1.0 | 81 | 108 | [8] |

| Gd@C₈₂(OH)₄₀ | 4.7 | 31 | 131 | [8] |

| Gd@C₆₀(OH)ₓ | ~0.7 to 1.4 | 38.5 (max at ~40 MHz) | N/A | [2] |

| Gd-DTPA (Omniscan®) | 1.0 | 3.9 | 6.2 | [8] |

| r₁: Longitudinal relaxivity; r₂: Transverse relaxivity. Higher values indicate greater contrast enhancement. |

Table 3: In Vitro Cytotoxicity of [Gd@C₈₂(OH)₂₂]ₙ Nanoparticles

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Human Cervical Carcinoma | ~5 (median, range 1-12) | [9] |

| MCF-7 | Human Breast Cancer | Low toxicity observed | [5] |

| HepG2 | Human Liver Cancer | Low toxicity observed | [5] |

| HTB-26 | Human Breast Cancer (Aggressive) | 10 - 50 | [10] |

| PC-3 | Human Prostate Cancer | 10 - 50 | [10] |

| IC₅₀: Half-maximal inhibitory concentration. Note: Many studies report low direct cytotoxicity, as the primary anti-tumor mechanism is not direct cell killing.[5] |

Experimental Protocols

This section details the fundamental experimental procedures for the synthesis, purification, and functionalization of endohedral C₈₂ metallofullerenes.

Synthesis by Arc-Discharge Method

The predominant method for producing EMFs is the electric arc-discharge technique.[11][12] This process involves the vaporization of carbon and metal sources in a controlled atmosphere to generate fullerene-containing soot.

-

Workflow for Arc-Discharge Synthesis

Caption: General workflow for the synthesis of endohedral metallofullerenes. -

Detailed Methodology:

-

Electrode Preparation: Hollow graphite rods (anodes) are drilled and packed with a mixture of the desired metal oxide (e.g., Gd₂O₃) and graphite powder. The typical atomic ratio of metal to carbon is optimized for specific EMFs.

-

Reactor Setup: The packed anode and a solid graphite cathode are mounted inside a water-cooled reactor chamber.

-

Atmosphere Control: The chamber is evacuated and then backfilled with an inert helium atmosphere, typically at a pressure of 100-200 Torr.[13]

-

Arc Generation: A high DC current (e.g., 100-150 A) is applied across the electrodes to strike an arc. This vaporizes the anode material, creating a high-temperature carbon plasma where fullerene cage formation and metal encapsulation occur.[13]

-

Soot Collection: The resulting carbon soot, which contains a mixture of empty fullerenes, EMFs, and amorphous carbon, is collected from the chamber walls.

-

Primary Extraction: The collected soot is subjected to Soxhlet extraction with a nonpolar solvent such as toluene or carbon disulfide (CS₂) to dissolve the soluble fullerene fraction. The resulting solution is the crude extract for subsequent purification. The typical yield of EMFs in the raw soot is low, often in the range of 1-5 wt%.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the target M@C₈₂ species from the crude extract is a critical and challenging step, most commonly achieved via multi-stage HPLC.

-

Methodology:

-

Sample Preparation: The crude extract is filtered and concentrated by rotary evaporation. The residue is re-dissolved in a minimal amount of the HPLC mobile phase (e.g., toluene).

-

First Stage HPLC: The sample is injected onto a fullerene-specific column, such as a Buckyprep or 5PBB (pentabromobenzyl) column.[6]

-

Elution: An isocratic or gradient elution is performed using a mobile phase like toluene or a mixture of toluene and heptane. The flow rate is typically in the range of 1-5 mL/min.

-

Fraction Collection: The eluent is monitored with a UV-Vis detector (e.g., at 310 nm or 340 nm), and fractions corresponding to different peaks are collected.

-

Second Stage HPLC: Fractions enriched with the desired M@C₈₂ isomer are often re-injected onto a different type of column (e.g., switching from Buckyprep to 5PBB) or under different conditions to achieve baseline separation from other fullerenes and metallofullerene isomers.

-

Purity Analysis: The purity of the final isolated fraction is confirmed using techniques like MALDI-TOF mass spectrometry.

-

Functionalization: Synthesis of Water-Soluble Gd@C₈₂(OH)₂₂

To render Gd@C₈₂ biocompatible, it is converted into a water-soluble polyhydroxylated derivative (a metallofullerenol).

-

Methodology:

-

Reaction Setup: A solution of purified Gd@C₈₂ in toluene is vigorously mixed with an aqueous solution of 50% sodium hydroxide (NaOH).[6] A phase-transfer catalyst may be added to facilitate the reaction at the liquid-liquid interface.

-

Reaction: The mixture is stirred at room temperature. The reaction involves the oxidation and hydroxylation of the fullerene cage. The exact number of hydroxyl groups (nominally 22) can vary.

-

Purification: After the reaction, the aqueous phase containing the water-soluble Gd@C₈₂(OH)₂₂ is separated.

-

Size-Exclusion Chromatography: The aqueous solution is purified using a Sephadex G-25 column with deionized water as the eluent to remove excess base and other small-molecule impurities.[14]

-

Characterization: The final product is characterized by techniques such as XPS to confirm the number of hydroxyl groups and Dynamic Light Scattering (DLS) to determine the particle size in aqueous solution. In solution, these molecules tend to form stable aggregates or nanoparticles.[1]

-

Applications in Drug Development

The unique properties of C₈₂ metallofullerenes, especially the gadolinium-containing Gd@C₈₂(OH)₂₂, have positioned them as promising candidates for cancer nanomedicine. Their mechanism of action is often multifaceted and distinct from traditional cytotoxic agents.

Anti-Metastatic Activity via MMP Inhibition

A key anti-tumor mechanism of [Gd@C₈₂(OH)₂₂]ₙ is the inhibition of tumor metastasis by targeting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[15] These enzymes are crucial for degrading the extracellular matrix (ECM), a critical step in tumor invasion and angiogenesis.

-

Signaling Pathway for MMP Inhibition

Caption: Dual inhibitory pathways of [Gd@C₈₂(OH)₂₂]ₙ on matrix metalloproteinases.

[Gd@C₈₂(OH)₂₂]ₙ inhibits MMPs through distinct mechanisms:

-

MMP-2: It exhibits a dual-inhibition pathway, capable of either directly blocking the Zn²⁺-containing catalytic site or indirectly inhibiting the enzyme by binding to the S1' specificity loop.[2][3]

-

MMP-9: Inhibition is primarily allosteric. The nanoparticle binds to an exocite near the S1' specificity loop, inducing a conformational change that inhibits the enzyme's activity without directly interacting with the catalytic zinc ion.[13]

By downregulating the expression and activity of these key enzymes, [Gd@C₈₂(OH)₂₂]ₙ effectively suppresses the degradation of the ECM, thereby inhibiting tumor invasion, angiogenesis, and metastasis.[15]

Immune System Modulation

Beyond direct enzyme inhibition, [Gd@C₈₂(OH)₂₂]ₙ acts as a potent immune activator, shifting the tumor microenvironment from an immunosuppressive state to an anti-tumor state. The primary target of this action is the dendritic cell (DC), the most potent antigen-presenting cell.

-

Signaling Pathway for Th1 Immune Response Activation

Caption: Immune activation pathway initiated by [Gd@C₈₂(OH)₂₂]ₙ nanoparticles.

The process unfolds as follows:

-

DC Maturation: [Gd@C₈₂(OH)₂₂]ₙ nanoparticles induce the phenotypic and functional maturation of dendritic cells.[6]

-

Upregulation of Markers: This maturation is characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and Major Histocompatibility Complex (MHC) molecules on the DC surface.[6]

-

Cytokine Production: The mature DCs are stimulated to produce key cytokines, most notably Interleukin-12 (IL-12p70).[6]

-

Th1 Polarization: IL-12 acts on naive T-cells, driving their differentiation into Type 1 T helper (Th1) cells. This creates a Th1-polarized immune response, which is critical for cell-mediated immunity against tumors.[6]

-

Anti-Tumor Effect: The activated Th1 cells secrete effector cytokines like Interferon-gamma (IFN-γ), which promotes the killing of tumor cells by other immune cells like cytotoxic T-lymphocytes and natural killer cells.

Application as MRI Contrast Agents

The encapsulation of gadolinium, a highly paramagnetic metal ion, makes Gd@C₈₂ derivatives potent contrast agents for Magnetic Resonance Imaging (MRI).[16] The fullerene cage provides a significant advantage over traditional chelate-based agents by preventing the release of the toxic free Gd³⁺ ion into the body.[8] Furthermore, the unique nanostructure of metallofullerenols leads to exceptionally high relaxivity values (r₁ and r₂), meaning they can produce significant contrast enhancement at much lower concentrations than commercially available agents.[8][17] This opens the door for safer, more sensitive molecular imaging applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological characterizations of [Gd@C82(OH)22]n nanoparticles as fullerene derivatives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. en.chemia.ug.edu.pl [en.chemia.ug.edu.pl]

- 9. Oxidation-induced water-solubilization and chemical functionalization of fullerenes C60, Gd@C60 and Gd@C82: atomistic insights into the formation mechanisms and structures of fullerenols synthesized by different methods - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in endohedral metallofullerenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Process Parameter Optimisation for Endohedral Metallofullerene Synthesis via the Arc-Discharge Method [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. Gadofullerene MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Facile Preparation of a New Gadofullerene-Based Magnetic Resonance Imaging Contrast Agent with High 1H Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of C-82 Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of C-82 fullerene stability, integrating computational data with experimental methodologies. The document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this unique carbon allotrope.

Introduction to this compound Fullerene

This compound is a higher fullerene, a molecule composed of 82 carbon atoms, that has garnered significant interest due to its unique electronic properties and potential for encapsulating metallic atoms to form endohedral metallofullerenes. The stability of the this compound cage is a critical factor influencing its synthesis, isolation, and potential applications, particularly in fields like materials science and medicine. A key principle governing the stability of many fullerenes is the Isolated Pentagon Rule (IPR) , which posits that isomers with no adjacent pentagonal rings are more stable. For this compound, there are nine such isomers that adhere to this rule, each with a distinct symmetry and electronic structure.

Theoretical modeling, primarily through Density Functional Theory (DFT), has been instrumental in elucidating the relative stabilities and electronic characteristics of these isomers. These computational approaches provide invaluable insights that guide experimental efforts in synthesizing and isolating specific this compound isomers.

Theoretical Modeling of this compound Isomer Stability

The stability of the nine IPR isomers of this compound has been extensively investigated using various quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful tool for these studies, offering a balance between computational cost and accuracy.

Computational Methodology

A common and reliable approach for modeling the stability of this compound isomers involves the following computational workflow:

Protocol for DFT Calculations:

-

Generation of Initial Structures: The initial atomic coordinates for the nine IPR isomers of this compound are required. These can be obtained from online databases or generated using specialized software.

-

Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A widely used and effective method for this is the B3LYP functional with the 6-31G* basis set. This level of theory provides a good compromise between accuracy and computational expense for fullerene systems.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), vibrational frequency calculations are performed at the same level of theory as the optimization. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Calculations: For more accurate energy predictions, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

Analysis of Results:

-

Relative Stabilities: The total energies (including ZPVE corrections) of the isomers are compared to determine their relative stabilities. The isomer with the lowest energy is the most stable.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO gap is a key indicator of the kinetic stability and chemical reactivity of the molecule. A larger gap generally implies greater stability.

-

Quantitative Data on this compound Isomer Stability

The following tables summarize the calculated relative energies and HOMO-LUMO gaps for the nine IPR isomers of this compound based on DFT calculations.

Table 1: Calculated Relative Energies of this compound IPR Isomers

| Isomer Number | Symmetry | Relative Energy (kcal/mol) |

| 1 | C2 | 17.3 |

| 2 | Cs | - |

| 3 | C2 | 17.9 |

| 4 | Cs | - |

| 5 | C2 | 17.3 |

| 6 | Cs | 3.47 |

| 7 | C3v | 14.2 |

| 8 | C3v | 7.37 |

| 9 | C2v | 0.0 |

Table 2: Calculated HOMO-LUMO Gaps of this compound IPR Isomers

| Isomer Number | Symmetry | HOMO-LUMO Gap (eV) |

| 1 | C2 | 0.70 |

| 2 | Cs | 0.75 |

| 3 | C2 | 0.85 |

| 4 | Cs | 0.78 |

| 5 | C2 | 0.80 |

| 6 | Cs | 0.82 |

| 7 | C3v | 0.55 |

| 8 | C3v | 0.60 |

| 9 | C2v | 0.65 |

Note: These values are indicative and can vary slightly depending on the specific DFT functional and basis set used.

The Isolated Pentagon Rule (IPR)

The stability of fullerene isomers is strongly influenced by the arrangement of their pentagonal and hexagonal rings. The Isolated Pentagon Rule is a key concept in predicting the stability of fullerenes.

solubility of C-82 in organic solvents

An In-depth Technical Guide on the Solubility of C82 Fullerene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the C82 fullerene in various organic solvents. Due to the limited availability of direct quantitative data for C82, this guide also includes comparative data for C60 fullerene, which exhibits similar solubility characteristics. Furthermore, detailed experimental protocols are provided to enable researchers to determine the solubility of C82 in their specific solvent systems.

Quantitative Solubility Data

The solubility of fullerenes is a critical parameter for their purification, processing, and application in various fields, including drug development. While extensive research has been conducted on the solubility of C60, specific quantitative data for C82 is less abundant in the literature. Fullerenes are known to be sparingly soluble in most solvents and are practically insoluble in polar solvents like water and methanol. Their solubility is highest in aromatic solvents and carbon disulfide.[1][2][3][4]

The following table summarizes the available quantitative solubility data for C82 and provides a more extensive list for C60 for comparative purposes. The solubility of C82 is generally expected to be in a similar range to that of C60 in these solvents.

Table 1: Solubility of C82 and C60 Fullerenes in Various Organic Solvents at Room Temperature

| Solvent | C82 Solubility (mg/mL) | C60 Solubility (mg/mL) |

| Carbon Disulfide (CS₂) | ~1.0 (estimated for Y@C82) | 7.9[5][6] |

| Toluene | Soluble (qualitative)[7][8][9] | 2.8[5][10][11] |

| o-Dichlorobenzene | Soluble (qualitative) | 27[11][12] |

| Benzene | Soluble (qualitative) | 1.7[10][12] |

| Xylene (isomeric mixture) | Data not available | Soluble (qualitative)[13] |

| Chlorobenzene | Data not available | Soluble (qualitative)[3] |

Note: The solubility of Y@C82 in an aqueous dispersion prepared by solvent exchange from toluene was found to have a maximum concentration of 2.8 mg/L (or 0.0028 mg/mL), which can be considered an indicator of its lower-end solubility in toluene.[10] The qualitative data for C82 indicates that it is soluble in these solvents, a necessary property for its extraction and purification from fullerene soot.[7][9]

Experimental Protocol for Determining C82 Solubility

The determination of fullerene solubility is most commonly achieved using UV-Vis spectroscopy. This method is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Materials and Equipment

-

C82 fullerene (high purity)

-

Organic solvents (spectroscopic grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or sonicator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of C82 fullerene to a vial containing a known volume of the desired organic solvent. The exact amount of excess C82 is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-